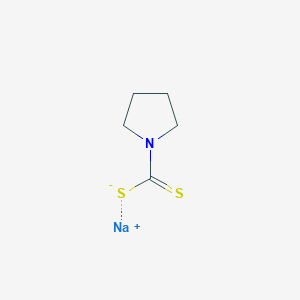

Sodium pyrrolidine-1-carbodithioate

説明

Sodium pyrrolidine-1-carbodithioate is a chemical compound that has been studied for its ability to form stable complexes with metal ions. It is particularly noted for its reaction with copper(II) ions to form a stable yellow complex, which can be used for the spectrophotometric determination of trace copper in alloys . The compound and its derivatives have been synthesized and characterized, with applications in various fields of chemistry .

Synthesis Analysis

The synthesis of sodium pyrrolidine-1-carbodithioate is not directly detailed in the provided papers. However, related compounds and methodologies can provide insight into potential synthetic routes. For example, the synthesis of pyrrolidine-N-carbodithioate and its metal complexes has been reported, indicating that similar methods could be applied to the synthesis of sodium pyrrolidine-1-carbodithioate . Additionally, the synthesis of various pyridine derivatives from sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate suggests that sodium-based reagents are versatile in the formation of heterocyclic compounds .

Molecular Structure Analysis

While the molecular structure of sodium pyrrolidine-1-carbodithioate is not explicitly described in the papers, the structure of related sodium complexes provides some context. For instance, sodium pyridine-3-carboxylate features sodium atoms coordinated to pyridine-3-carboxylate ligands, forming a three-dimensional array . This suggests that sodium pyrrolidine-1-carbodithioate may also form complex geometries with sodium ions playing a central role in the coordination.

Chemical Reactions Analysis

Sodium pyrrolidine-1-carbodithioate is known to react with copper(II) ions to form a stable yellow complex, which is useful in the spectrophotometric determination of copper . This indicates that the compound can act as a ligand, coordinating with metal ions to form colored complexes. The reactivity of sodium pyrrolidine-1-carbodithioate with other metals and under different conditions remains an area for further exploration.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium pyrrolidine-1-carbodithioate are inferred from its reactivity and the properties of similar compounds. For example, the spectrophotometric method for determining copper(II) suggests that the sodium pyrrolidine-1-carbodithioate complex has a specific absorption wavelength, which is a key physical property for analytical applications . The synthesis and characterization of pyrrolidine-N-carbodithioate metal complexes provide additional information on the chemical behavior and potential coordination geometries of these types of compounds .

科学的研究の応用

1. Drug Discovery

- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .

- Method : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol are used in the synthesis of these compounds . The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results : The use of pyrrolidine has led to the discovery of bioactive molecules with target selectivity .

2. Separation of Pyrrolidine from Tetrahydrofuran

- Application : Pyrrolidine is commonly produced via vapor-phase catalytic ammoniation of tetrahydrofuran (THF). The separation of pyrrolidine from the crude product is difficult due to the similar molecular weights and structures between pyrrolidine and THF .

- Method : A rapid and energy-saving method for adsorptive separation of pyrrolidine and THF is proposed using nonporous adaptive crystals of per-ethyl pillar [6]arene (EtP6). EtP6 crystals show a superior preference towards pyrrolidine in 50:50 (v/v) pyrrolidine/THF mixture vapor, resulting in rapid separation .

3. Inhibitor of Carbonic Anhydrase

- Application : Pyrrolidine-2,5-dione is a versatile scaffold used in the synthesis of inhibitors for human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

- Method : A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity .

- Results : The compounds showed inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

4. Pharmacological Applications

- Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy .

- Method : Pyrrolidine derivatives are synthesized and tested for various biological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

- Results : Pyrrolidine derivatives have shown diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .

5. Inhibitor of Acetylcholinesterase

- Application : Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having cholinesterase inhibitory effects .

- Method : Pyrrolidine derivatives are synthesized and tested for their inhibitory activity on acetylcholinesterase .

- Results : Compounds 45a (R 1: Cl and R 2: CH 2 Ph; 94.66% ± 3.26%) and 45d (R 1: Cl, R 2: butyl, and Ar: 4-CH 3 C 6 H 4; 64.95% ± 1.64%) showed the strongest inhibition against the AChE enzyme compared to the reference tacrine .

6. Antioxidant Activity

将来の方向性

特性

IUPAC Name |

sodium;pyrrolidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPVVZCIKRASLC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

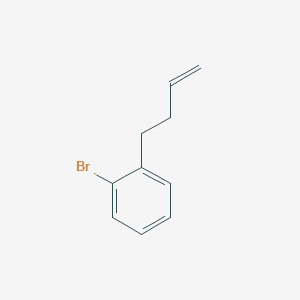

C1CCN(C1)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyrrolidine-1-carbodithioate | |

CAS RN |

872-71-9 | |

| Record name | Sodium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)